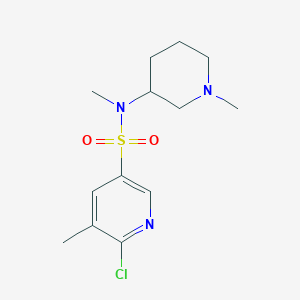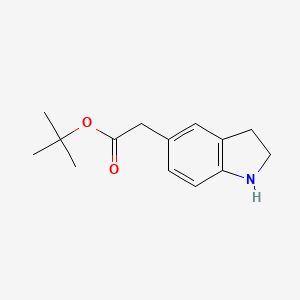
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, also known as BINA, is a compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of indole-based compounds and has shown promising results in various research studies.
Wirkmechanismus
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate acts as a positive allosteric modulator of the α7nAChR, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory formation. Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and neuroprotective effects. Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has been found to increase the release of acetylcholine and glutamate, which are involved in cognitive function and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in lab experiments is its ability to improve cognitive function and memory in animal models of neurological disorders. Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate also has anti-inflammatory and neuroprotective effects, which make it a promising compound for drug development. However, one limitation of using Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. One direction is to further investigate its potential use in drug development for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, research can be conducted to improve the solubility of Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in water, which would make it easier to administer in vivo.
Synthesemethoden
The synthesis of Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate involves the reaction between 2,3-dihydro-1H-indole and tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified using column chromatography to obtain pure Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has been studied for its potential use in drug development, specifically for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Research studies have shown that Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate can act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is involved in cognitive function and memory formation. Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has also been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)9-10-4-5-12-11(8-10)6-7-15-12/h4-5,8,15H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDCMRKUDYCXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)NCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

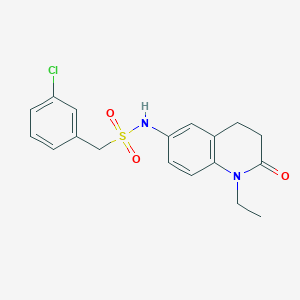


![2-[6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-cyclohex-1-en-1-ylethyl)acetamide](/img/structure/B2861984.png)

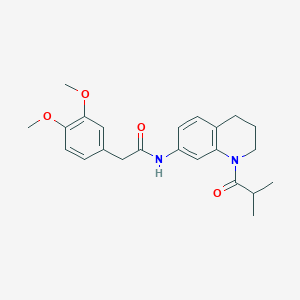
![Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2861987.png)
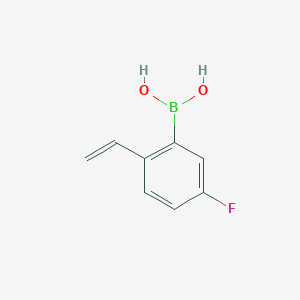
![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)

![2-N,4-N-Bis[[2-(dimethylamino)pyridin-3-yl]methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2861994.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)

